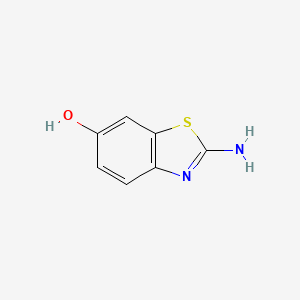

2-Amino-6-hydroxybenzothiazole

Descripción general

Descripción

2-Amino-6-hydroxybenzothiazole is an organic compound with the molecular formula C7H6N2OS. It is a yellow solid with a distinct aromatic odor. This compound is slightly soluble in water but more soluble in organic solvents such as ethanol and ether . It is also known by other names such as 2-Amino-6-benzothiazolol and 6-Hydroxy-2-aminobenzothiazole .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxybenzothiazole typically involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. One common method is the reaction of 2-aminobenzenethiol with carbon disulfide and an oxidizing agent such as bromine or iodine . The reaction is carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of readily available starting materials such as 2-aminobenzenethiol and sulfur-containing reagents. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-hydroxybenzothiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

The applications of 2-Amino-6-hydroxybenzothiazole span various fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its diverse applications.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been explored for its potential in:

- Antimicrobial Agents : The compound has shown effectiveness against bacterial infections, particularly in developing inhibitors targeting bacterial virulence factors. For example, studies have highlighted its role in inhibiting histidine kinases in Pseudomonas aeruginosa, reducing motility and toxin production associated with pathogenic functions .

- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells by activating caspase enzymes, thereby promoting programmed cell death.

Biochemical Research

In biochemical assays, this compound acts as a probe to study enzyme activities and metabolic pathways. Its ability to inhibit acetylcholinesterase makes it valuable for understanding neurotransmitter dynamics and potential therapeutic strategies for neurodegenerative diseases.

Analytical Chemistry

The compound is utilized as a reagent in analytical methods for detecting metal ions, making it essential for environmental monitoring and quality control in industrial processes. Its ability to form stable complexes with metal ions enhances the reliability of colorimetric assays .

Polymer Chemistry

In polymer science, this compound is incorporated into the formulation of specialty polymers to improve their thermal stability and mechanical properties. This application is particularly relevant in automotive and aerospace industries where material performance is critical .

Textile Industry

This compound is also applied in dyeing processes within the textile industry, providing vibrant colors and improved fastness properties, which are crucial for high-quality textile production .

Case Study 1: Corrosion Inhibition

Research has demonstrated that this compound acts as an effective corrosion inhibitor. It adheres to metal surfaces, forming a protective layer that mitigates corrosion processes. The sulfur atom within the molecule plays a significant role in this activity by facilitating electrophilic attacks during adsorption .

Case Study 2: Antiviral Activity

Studies involving structural analogs of this compound have revealed its potential antiviral properties against human rhinovirus (HRV). Compounds sharing this scaffold have shown promising activity in inhibiting HRV replication without adversely affecting host cell viability .

Case Study 3: Enzyme Inhibition

The inhibition of acetylcholinesterase by this compound has been documented extensively. This interaction highlights its potential use in treating conditions characterized by excessive acetylcholine levels, such as certain neurodegenerative diseases.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agents, anticancer drugs | Inhibits bacterial virulence; induces apoptosis in cancer cells |

| Biochemical Research | Enzyme activity probes | Inhibits acetylcholinesterase; aids in metabolic studies |

| Analytical Chemistry | Metal ion detection | Forms stable complexes for reliable assays |

| Polymer Chemistry | Specialty polymers | Enhances thermal stability and mechanical properties |

| Textile Industry | Dyeing processes | Provides vibrant colors with improved fastness |

Mecanismo De Acción

The mechanism of action of 2-Amino-6-hydroxybenzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Aminobenzothiazole

- 2-Amino-6-methylbenzothiazole

- 2-Amino-4-methylbenzothiazole

- 2-Aminobenzoxazole

- 2-Amino-6-ethoxybenzothiazole

- 2-Hydroxybenzothiazole

- 2-Amino-1,3-benzothiazole-6-carboxylic acid

- 2-Amino-6-fluorobenzothiazole

Uniqueness

2-Amino-6-hydroxybenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the benzothiazole ring enhances its reactivity and potential for forming diverse derivatives .

Actividad Biológica

2-Amino-6-hydroxybenzothiazole (ABT) is a compound that has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential neuroprotective effects. This article examines the biological activity of ABT, supported by data tables, case studies, and detailed research findings from various sources.

Chemical Structure and Properties

This compound features a benzothiazole core with an amino group at the 2-position and a hydroxyl group at the 6-position. This structure is crucial for its biological activity, influencing its interaction with biological targets.

Antibacterial Activity

ABT has demonstrated significant antibacterial properties against various strains of bacteria. A study highlighted its bactericidal activity against both replicating and non-replicating bacteria, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

| Compound | MIC (μM) | Cytotoxicity (HepG2 IC50 μM) |

|---|---|---|

| ABT | 23-32 | >100 |

| Compound 13 | 7.9 | >100 |

| Compound 18 | 44 | 61 |

These results indicate that while some derivatives exhibit potent antibacterial effects, they also vary in cytotoxicity, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

Neuroprotective Effects

Research has indicated that certain derivatives of ABT may have neuroprotective properties. For instance, a compound derived from ABT was found to bind selectively to amyloid-beta fibrils, which are implicated in Alzheimer's disease. The binding affinity (Ki) was recorded at 11 ± 1.1 nM, demonstrating its potential as an imaging agent for neurodegenerative diseases .

Anti-inflammatory Activity

ABT and its derivatives have shown promising anti-inflammatory effects. Some studies report that specific benzothiazole derivatives exhibit significant inhibition of inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ABT is critical for developing more effective derivatives. Research has shown that modifications to the benzothiazole core can significantly impact biological activity. For example:

- Substitution at the 4-position : Introducing a chloro group enhanced activity while reducing cytotoxicity.

- Replacement of sulfur with nitrogen : Maintained antibacterial activity but increased cytotoxicity.

These findings emphasize the importance of strategic modifications to improve therapeutic profiles .

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study evaluated various benzothiazole derivatives against a panel of bacterial strains. The results indicated that modifications in the functional groups led to varying degrees of antimicrobial efficacy, underscoring the potential application of these compounds in drug development .

- Neuroimaging Potential : A notable case involved the synthesis of an iodine-labeled derivative of ABT for SPECT imaging in Alzheimer's disease models. This compound demonstrated high brain permeability and specific binding to amyloid plaques, suggesting its utility in diagnosing neurodegenerative diseases .

Propiedades

IUPAC Name |

2-amino-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNVTNUTGNBNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180903 | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26278-79-5 | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26278-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026278795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,3-benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-BENZOTHIAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72I21UFH5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-Amino-6-hydroxybenzothiazole explored in the provided research?

A1: The research primarily focuses on this compound as a potential corrosion inhibitor [] and a precursor for synthesizing anti-inflammatory drug candidates [].

Q2: How does this compound function as a corrosion inhibitor?

A2: Studies suggest that this compound acts as an adsorption inhibitor, effectively adhering to the metal surface and forming a protective layer that hinders the corrosion process []. The sulfur atom in the molecule exhibits a high tendency for electrophilic attack during adsorption, contributing to its efficacy [].

Q3: What structural characteristics make this compound a suitable starting point for developing anti-inflammatory agents?

A3: The presence of specific functional groups within the this compound structure allows for modifications that yield compounds with dual inhibitory activity against 5-lipoxygenase and thromboxane A2 synthetase, enzymes involved in inflammation [].

Q4: Can you elaborate on the significance of the sulfur atom in this compound's activity?

A4: Both computational and experimental data highlight the sulfur atom's crucial role. In corrosion inhibition, it acts as a primary site for adsorption onto the metal surface []. In drug development, the sulfur atom's position within the benzothiazole ring influences the compound's interaction with target enzymes, ultimately affecting its anti-inflammatory potency [].

Q5: How has computational chemistry been employed in studying this compound?

A5: Researchers have utilized density functional theory (DFT) calculations to investigate the electronic structure and properties of this compound [, ]. These calculations have provided insights into its reactivity, adsorption behavior, and interactions with other molecules, contributing to a deeper understanding of its effectiveness in various applications.

Q6: What synthetic routes are commonly employed for preparing this compound?

A6: The research highlights the synthesis of this compound through the reaction of quinones with thiourea []. Additionally, a novel and efficient method utilizing the catalytic Sandmeyer cyanation of a diazonium salt derived from this compound has been reported [, ].

Q7: Are there any notable structure-activity relationships observed for derivatives of this compound?

A7: Studies on derivatives where a 3-pyridylmethyl group is introduced into either the 2-amino group (type-A) or the benzene ring (type-B) reveal significant differences in their inhibitory activity against thromboxane A2 synthetase. Type-B compounds exhibit approximately tenfold higher potency compared to type-A compounds, indicating the importance of the substituent's position on the benzene ring for optimal activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.